![molecular formula C13H18NO2+ B280474 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium](/img/structure/B280474.png)
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium is an organic compound known for its unique chemical structure and properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium typically involves the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions usually include:
Temperature: Room temperature
Solvent: Water, alcohol, or ketone solvents
Catalyst: Acidic catalyst for cyclization
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves:
Reactants: 1-methylpyridine and bromoethanol
Reaction Medium: Inert atmosphere to prevent unwanted side reactions
Purification: Crystallization or distillation to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced to form different derivatives
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, alcohols, ketones
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Substituted Compounds: Formed from nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst, reducing agent, or ligand in organic synthesis
Biology: Studied for its potential biological activities and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and drug development
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium involves its interaction with molecular targets and pathways. It acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . The specific molecular targets and pathways depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- N-(ethoxycarbonylmethyl)pyridinium bromide
Uniqueness
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C13H18NO2+ |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C13H18NO2/c1-3-16-13(15)9-14-10(2)7-8-11-5-4-6-12(11)14/h7-8H,3-6,9H2,1-2H3/q+1 |
InChI-Schlüssel |
RQBQSJJITDZPIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C |
Kanonische SMILES |
CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


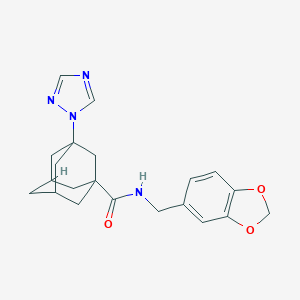
![N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B280393.png)
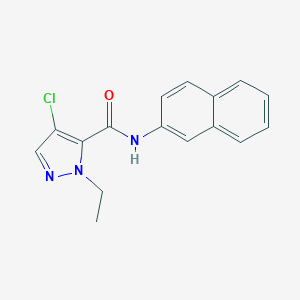
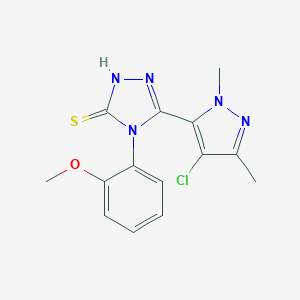
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B280405.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B280406.png)
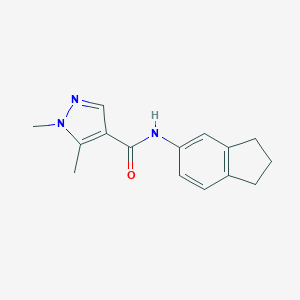
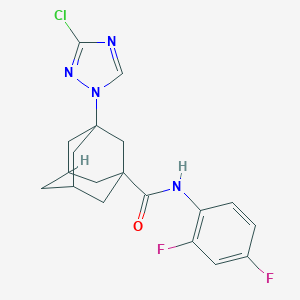
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
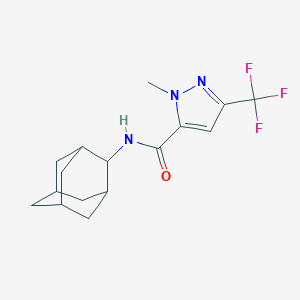
![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
